molecular formula C13H23NO4 B1287900 N-Boc-3-cyclopentylamino-propionic acid CAS No. 917202-01-8

N-Boc-3-cyclopentylamino-propionic acid

Cat. No. B1287900
CAS RN: 917202-01-8
M. Wt: 257.33 g/mol
InChI Key: MTWOCVWWQJRBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3-cyclopentylamino-propionic acid is an organic compound with the molecular formula C13H23NO4. It is used for experimental and research purposes .

Scientific Research Applications

Sensing Applications

N-Boc-3-cyclopentylamino-propionic acid: can be utilized in sensing applications due to its interactions with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s ability to react with diols also allows it to be used in biological labelling. It can be employed to manipulate proteins, modify them, and even separate them. This is particularly useful in the development of therapeutics and can be applied in various areas of glycobiology .

Development of Therapeutics

Boronic acids, a class to which N-Boc-3-cyclopentylamino-propionic acid belongs, are used in the development of therapeutics. Their interaction with diols is leveraged in the creation of new drugs, especially those targeting glycated molecules, which are prevalent in diabetic conditions .

Material Chemistry and Biomedical Devices

The compound finds applications in material chemistry and the creation of biomedical devices. Its properties are beneficial in the construction of microparticles for analytical methods and polymers for the controlled release of insulin, which is a significant area of research in diabetes management .

Supramolecular Chemistry

In supramolecular chemistry, N-Boc-3-cyclopentylamino-propionic acid can be used for reversible click reactions. These reactions are essential for creating dynamic molecular assemblies that can be used in the design of new materials and the exploration of novel chemistries .

Chemical Biology

Finally, the compound plays a role in chemical biology, where it can be used for enzyme inhibition, interference in signaling pathways, and cell delivery systems. Its reactivity with assorted nucleophiles at variable pHs makes it a versatile tool for stimuli-responsive biological chemistry explorations .

Safety and Hazards

A safety data sheet for N-Boc-3-cyclopentylamino-propionic acid is available . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWOCVWWQJRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590453
Record name N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917202-01-8
Record name N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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